1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine (CAS: 41832-28-4) is a bicyclic heterocyclic compound featuring a partially saturated indazole core with a methyl group at position 1 and an amine group at position 3 (Figure 1). Its molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol. The compound is synthesized via reactions such as the coupling of 7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-substituted pyrimidoindole with this compound under HPLC purification, yielding a trifluoroacetate salt with confirmed structure via $^1$H NMR and ESI-MS (observed [M+H]⁺ = 458.75) .
Key structural features include:
- Saturation: The 4,5,6,7-tetrahydro modification reduces aromaticity, increasing conformational flexibility.
- Substituents: The methyl group at position 1 and amine at position 3 are critical for interactions in biological systems, such as binding to bromodomains (e.g., BRD4 BD1/BD2) in BET inhibitor design .
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLRYXTOQMICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to interact with a variety of biological targets, including various enzymes and receptors.
Mode of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects. These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in tissue remodeling and degradation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by causing cell cycle arrest in the G0–G1 phase. This effect is mediated through the modulation of key signaling pathways and the expression of genes involved in cell cycle regulation. Furthermore, this compound can induce apoptosis in neoplastic cells, thereby reducing tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the production of inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 and other target enzymes, resulting in persistent anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and anticancer properties without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and metabolite levels in cells, further affecting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound can influence its activity and toxicity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biological effects.
Biological Activity
1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Its unique structure, characterized by a fused bicyclic framework with nitrogen atoms, has attracted attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.
The compound has the molecular formula and a molecular weight of approximately 151.209 g/mol. The presence of the methyl group at the nitrogen position enhances its chemical reactivity and biological interactions, making it a subject of interest for further studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.209 g/mol |
| Structure | Tetrahydroindazole framework |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Properties:
Preliminary studies suggest that this compound may inhibit inflammatory pathways. It has been shown to modulate the activity of certain enzymes involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.
2. Antimicrobial Activity:
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have indicated that increasing concentrations of the compound correlate with enhanced zones of inhibition against bacteria, suggesting its potential as an antibacterial agent .
3. Anticancer Potential:
There is emerging evidence supporting the anticancer properties of this compound. Molecular docking studies have shown that it interacts effectively with DNA gyrase, an enzyme critical for bacterial DNA replication and transcription . This interaction suggests a mechanism through which the compound may exert cytotoxic effects against cancer cells.
The exact mechanism of action for this compound remains to be fully elucidated. However, its interactions with specific molecular targets have been explored:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
- Binding Affinity: Studies have indicated that it possesses binding affinities to key receptors and enzymes relevant to various biological pathways .
Study on Antimicrobial Activity
A study assessed the antimicrobial efficacy of various derivatives of indazole compounds, including this compound. Results indicated significant antibacterial activity at higher concentrations (2.5 mg/mL) against tested pathogens .
Anticancer Research
In a molecular docking analysis involving DNA gyrase (PDB ID: 1KZN), binding energies were calculated to understand the interaction dynamics between the compound and the enzyme. The results showed favorable interactions with hydrogen bonds and van der Waals forces contributing to its potential anticancer activity .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related indazole derivatives and their distinguishing features:
Impact of Substituents on Function
- Position of Amine Group : The target compound’s amine at position 3 (vs. position 6 in 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-amine) directs hydrogen bonding in protein-ligand interactions. For example, in BET inhibitors, the C3 amine forms critical hydrogen bonds with BRD4 BD1 residues (e.g., Asn140) .
- Alkyl Groups: The methyl group at C1 enhances steric stability and lipophilicity compared to non-methylated analogs (e.g., 3-Amino-4,5,6,7-tetrahydro-1H-indazole). This improves metabolic stability and oral bioavailability in drug candidates .
- Saturation : Partial saturation (tetrahydro vs. fully aromatic indazoles) increases solubility while retaining planar geometry for π-π stacking in binding pockets .
Distinction from Similarly Named Neurotoxins
The compound 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin implicated in Parkinson’s disease, shares nomenclature similarities but is structurally distinct. MPP⁺ is a pyridinium ion with a phenyl group, whereas the target compound is a tetrahydroindazole amine. MPP⁺ exerts neurotoxicity via dopamine transporter uptake and GABAergic modulation , while this compound is non-toxic and utilized in therapeutic discovery .
Preparation Methods
Step 1: Synthesis of Substituted Cyclohexanone Precursors
- Reagents : Acetylacetone (or substituted diketones), heteroaromatic aldehydes such as indole-3-carbaldehyde.
- Conditions : Aldol condensation in dimethyl sulfoxide (DMSO) solvent with a catalytic amount of base (e.g., piperidine).
- Procedure : Stir the mixture at ambient temperature for about 5 hours. Monitor reaction progress by thin-layer chromatography (TLC).
- Workup : Acidify with dilute hydrochloric acid, quench in ice-cold water, and isolate the solid cyclohexanone derivative.
- Yield : Typically high (up to 98%).
Step 2: Cyclization to Form Tetrahydroindazole Core
- Reagents : Hydrazine hydrate (2.1 equivalents).
- Conditions : Reflux the cyclohexanone intermediate in methanol.
- Procedure : Upon completion (monitored by TLC), cool the reaction mixture, pour into ice-cold water, filter, and dry the solid product.
- Yield : Moderate to good (around 65%).
- Characterization : Confirmed by IR, ^1H NMR, and mass spectrometry.
Step 3: Methylation at N-1 Position
- Reagents : Methylating agents such as methyl iodide or dimethyl sulfate.
- Conditions : Typically carried out in the presence of a base (e.g., potassium carbonate) in an aprotic solvent.
- Procedure : Stir the tetrahydroindazole intermediate with methylating agent under controlled temperature until reaction completion.
- Outcome : Introduction of the N-methyl group to afford this compound.
Step 4: Amination at the 3-Position
- This step involves the introduction or retention of the amine group at the 3-position, which may be inherent from the hydrazine ring closure step or introduced via substitution reactions depending on the precursor used.
Analytical Data Summary
| Parameter | Data/Value |
|---|---|
| Molecular Formula | C8H13N3 |
| Molecular Weight | 151.21 g/mol |
| Exact Mass | 151.11100 |
| Physical State | Solid (typical for intermediates) |
| Characterization | IR, ^1H NMR, Mass Spectrometry |
| Typical Yield | 65-98% depending on step |
Research Findings and Optimization Notes
- The aldol condensation step is critical for obtaining high yields of cyclohexanone intermediates; reaction time and base concentration significantly affect the outcome.
- Hydrazine hydrate is the preferred reagent for ring closure due to its high reactivity and ability to form the indazole ring efficiently.
- Methylation conditions require careful control to avoid over-alkylation or side reactions.
- Spectroscopic data (IR, NMR) confirm the successful formation of the tetrahydroindazole ring and substitution pattern.
- Molecular docking studies on related tetrahydroindazole derivatives have shown promising binding affinities to bacterial DNA gyrase, indicating potential biological relevance of these compounds.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aldol condensation | Acetylacetone + indole-3-carbaldehyde, piperidine, DMSO, RT, 5h | 95-98 | High yield; precursor formation |
| 2 | Hydrazine cyclization | Hydrazine hydrate, methanol, reflux | 60-70 | Forms tetrahydroindazole core |
| 3 | N-Methylation | Methyl iodide, base (K2CO3), aprotic solvent | Variable | Requires optimization for selectivity |
| 4 | Amination (if needed) | Dependent on precursor; may be intrinsic | N/A | Amino group at 3-position from hydrazine step |
Q & A
Q. What are the standard synthetic routes for 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine, and how are intermediates purified?
Methodological Answer: The compound is synthesized via coupling reactions using amines and heterocyclic precursors. For example, a two-step procedure involves:
Substrate coupling : Reacting this compound with aryl halides or activated esters under reflux in polar aprotic solvents (e.g., 1,4-dioxane) with a base like triethylamine .
Purification : High-Performance Liquid Chromatography (HPLC) with trifluoroacetic acid as a mobile phase modifier isolates the product in high purity (>95%). Confirmatory techniques include H NMR (e.g., methyl group singlet at δ 3.81 ppm) and ESI-MS (observed [M+H] = 458.75) .
Q. How is structural characterization performed for derivatives of this compound?
Methodological Answer:
- X-ray crystallography : Single crystals grown in methanol/dichloromethane are analyzed using Cu-Kα radiation (λ = 1.54187 Å). Anisotropic refinement of non-hydrogen atoms in space group confirms bond lengths and angles (e.g., C–N bonds at 1.34–1.38 Å) .
- NMR spectroscopy : Key signals include the tetrahydroindazole ring protons (e.g., multiplet at δ 1.70–1.98 ppm for cyclohexene protons) and methyl groups (δ 2.32–3.90 ppm) .
Q. What preliminary biological activities are associated with this scaffold?
Methodological Answer: Indazole derivatives are screened for binding to bromodomains (e.g., BRD4 BD1/BD2) using fluorescence polarization assays. Recombinant BRD4 proteins (residues 44–168 for BD1) are incubated with inhibitors, and binding affinities () are calculated from displacement curves. For example, derivatives show values <100 nM for BRD4 BD1 . Co-crystallization with BRD4 BD1 (resolved at 1.8 Å) confirms binding modes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of binding affinity?
Methodological Answer:
- Substituent effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 7-position enhances BRD4 BD1 affinity by 3-fold, as shown in biochemical assays .
- Boron-containing derivatives : Boronic ester moieties (e.g., 4-chloro-7-dioxaborolanyl derivatives) improve solubility and enable Suzuki-Miyaura cross-coupling for further functionalization .
- Data validation : Compare values from fluorescence polarization with surface plasmon resonance (SPR) to resolve discrepancies caused by fluorescent tag interference .
Q. What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water/ethanol) assess conformational stability. For example, the tetrahydroindazole ring adopts a boat conformation in aqueous media, influencing solubility .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. Substituents lowering the LUMO energy (e.g., nitro groups) correlate with increased electrophilicity and binding to cysteine-rich targets .
Q. How are contradictions in biological activity data resolved?
Methodological Answer:
- Orthogonal assays : Validate BRD4 inhibition using AlphaScreen (amplified luminescent proximity assay) alongside fluorescence polarization to rule out false positives .
- Metabolic stability : Incubate compounds with liver microsomes (e.g., human CYP3A4) to identify rapid degradation (e.g., t <30 min) that may skew cellular assay results .
Q. What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS : Detect impurities at ppm levels using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). For example, a byproduct with m/z 460.2 is identified as an N-oxide derivative .
- NMR relaxation experiments : C T measurements differentiate between stereoisomers (e.g., axial vs. equatorial methyl groups) .
Q. How do solvent and pH affect the compound’s pharmacological profile?
Methodological Answer:
- Solubility screening : Use nephelometry to determine aqueous solubility (e.g., 12 µM at pH 7.4). Co-solvents (e.g., 10% DMSO) or cyclodextrin inclusion complexes improve bioavailability .
- pKa determination : Potentiometric titration (e.g., Sirius T3 instrument) reveals a basic pKa of 8.2 for the indazole NH, guiding salt formation strategies (e.g., hydrochloride salts for oral dosing) .
Q. What strategies address poor solubility in in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
